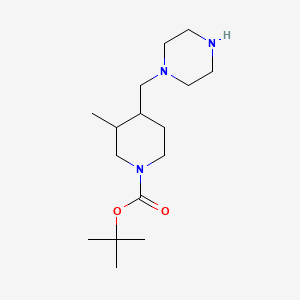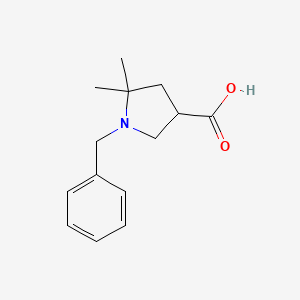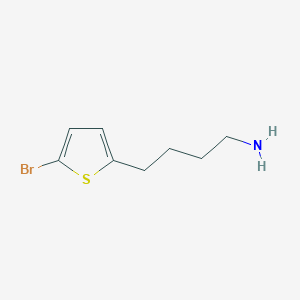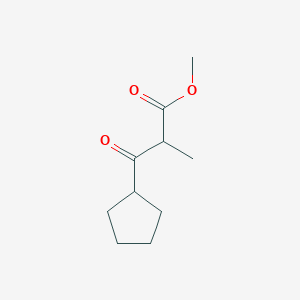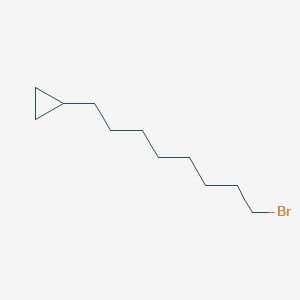
(8-Bromooctyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromooctyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an octyl chain with a bromine atom at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromooctyl)cyclopropane typically involves the reaction of cyclopropane with an octyl chain that has a bromine atom at the eighth position. One common method is the bromination of octylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (8-Bromooctyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Products include (8-Hydroxyoctyl)cyclopropane, (8-Aminooctyl)cyclopropane, and various alkyl derivatives.
Reduction Reactions: The major product is octylcyclopropane.
Oxidation Reactions: Products include (8-Oxooctyl)cyclopropane and (8-Carboxyoctyl)cyclopropane.
Scientific Research Applications
Chemistry: (8-Bromooctyl)cyclopropane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study the interactions of cyclopropane-containing compounds with biological molecules. It helps in understanding the behavior of cyclopropane rings in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (8-Bromooctyl)cyclopropane involves its interaction with molecular targets through its bromine atom and cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions. These interactions can modulate the activity of biological molecules and pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
(8-Chlorooctyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(8-Iodooctyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(8-Fluorooctyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (8-Bromooctyl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
8-bromooctylcyclopropane |
InChI |
InChI=1S/C11H21Br/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11H,1-10H2 |
InChI Key |
GFVBLGLZLGXIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


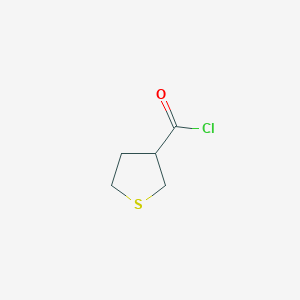
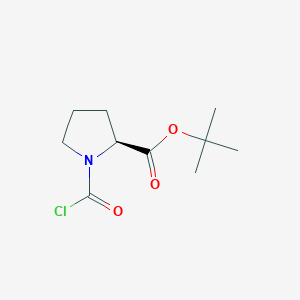
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)

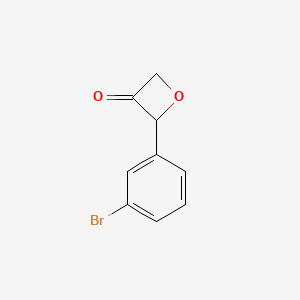
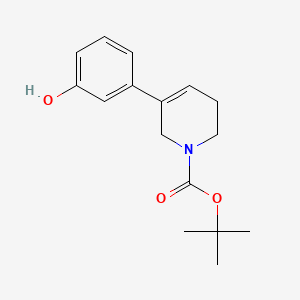
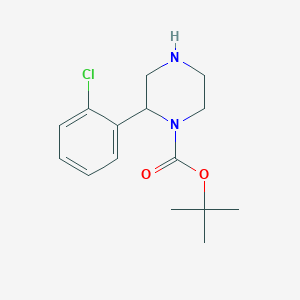
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

